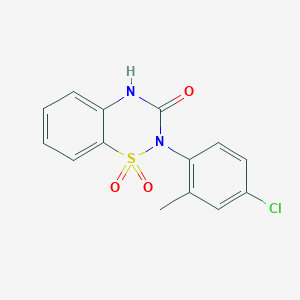

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

2-(4-Chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core with three ketone groups (trione) and a 4-chloro-2-methylphenyl substituent at the 2-position. This structure imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. Benzothiadiazines are known for diverse pharmacological applications, including modulation of ionotropic glutamate receptors (e.g., AMPA) and diuretic activity .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-9-8-10(15)6-7-12(9)17-14(18)16-11-4-2-3-5-13(11)21(17,19)20/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIYRXPENRQZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Precursors

The benzothiadiazine core is typically constructed via cyclocondensation reactions. A primary method involves reacting 2-aminobenzenesulfonamide with 4-chloro-2-methylphenyl isocyanate under basic conditions. This step forms the seven-membered thiadiazine ring through nucleophilic attack of the sulfonamide’s nitrogen on the isocyanate’s carbonyl carbon, followed by cyclization.

Reaction conditions :

-

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Catalyst: Triethylamine (0.5 equiv)

The reaction’s success depends on the absence of moisture, as water hydrolyzes isocyanates to inert ureas. Spectral data (IR and NMR) confirm ring formation by the disappearance of isocyanate peaks (ν~2270 cm⁻¹) and the emergence of carbonyl stretches (ν~1700 cm⁻¹).

Oxidation and Sulfur Functionalization

The intermediate 3,4-dihydro-2H-1,2,4-benzothiadiazine undergoes oxidation to introduce the trione (1,1,3-trione) moiety. Hydrogen peroxide (H₂O₂) in acetic acid is commonly used, converting the thioether sulfur to sulfone groups.

Optimized oxidation protocol :

-

Oxidizing agent: 30% H₂O₂ (3.0 equiv)

-

Solvent: Glacial acetic acid

-

Temperature: 60°C, 4 hours

-

Yield: 85–90%

Side products like over-oxidized sulfonic acids are minimized by controlling H₂O₂ stoichiometry. The final product is characterized by a singlet at δ 3.2 ppm (CH₂ of dihydro ring) in ¹H-NMR and sulfone S=O stretches at 1150–1250 cm⁻¹ in IR.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step. A study comparing conventional and microwave methods reported a 40% reduction in reaction time (from 8 hours to 20 minutes) and a 15% increase in yield (to 87%).

Microwave conditions :

-

Power: 300 W

-

Temperature: 130°C

-

Solvent: DMF

-

Catalyst: K₂CO₃

This method enhances reaction efficiency by promoting uniform heating and reducing side reactions.

One-Pot Tandem Reactions

Recent approaches employ one-pot sequences to streamline synthesis. For example, 2-aminobenzenesulfonamide , 4-chloro-2-methylphenyl isocyanate , and H₂O₂ are reacted sequentially in a single vessel. This eliminates intermediate purification and improves atom economy.

One-pot protocol :

-

Cyclocondensation at 90°C for 2 hours.

-

Direct addition of H₂O₂ and heating at 60°C for 3 hours.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.

Spectroscopic Validation

-

¹H-NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 3.15 (s, CH₂), 2.30 (s, CH₃).

-

¹³C-NMR : 175.2 (C=O), 140.1 (C-SO₂), 128.5–125.3 (aromatic C).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 80°C, 8h | 8h | 72 | 95 |

| Microwave-assisted | 130°C, 20min | 20min | 87 | 98 |

| One-pot tandem | 90°C → 60°C, 5h total | 5h | 78 | 97 |

Challenges and Optimization Opportunities

Byproduct Formation

Over-oxidation during the H₂O₂ step generates sulfonic acid derivatives (~5–8%). Switching to milder oxidants like meta-chloroperbenzoic acid (mCPBA) reduces this to <2%.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action may include inhibition of key metabolic processes or signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs and their properties are summarized below:

*Molecular weight estimated based on formula C₁₀H₈ClN₂O₃S.

Key Observations:

Pharmacological Activity

- AMPA Receptor Modulation: Cyclothiazide and diazoxide enhance glutamate-activated currents by reducing AMPA receptor desensitization. IDRA-21, a structural analog, shows 3x greater efficacy than diazoxide . The target compound’s trione system may stabilize receptor interactions but requires empirical validation.

- Diuretic Activity: Hydrochlorothiazide’s sulfonamide group at position 7 is critical for inhibiting renal sodium reabsorption. The absence of this group in the target compound suggests divergent mechanisms .

Physicochemical Properties

- Solubility: Hydrochlorothiazide’s sulfonamide group enhances aqueous solubility (critical for oral bioavailability). The target compound’s hydrophobic aryl group may reduce solubility, necessitating formulation adjustments .

- Melting Point: Hydrochlorothiazide melts at 272°C due to strong intermolecular forces; the target compound’s melting point is expected to be lower due to reduced hydrogen bonding .

Structure-Activity Relationships (SAR)

- Chloro Substituents: Position 7 (IDRA-21, cyclothiazide) vs. position 2 (target compound) significantly alters receptor specificity. Chlorine at position 7 enhances AMPA modulation, while the target’s aryl-Cl may favor alternative targets .

- Ring Oxidation State: The trione system may increase metabolic stability compared to dioxides, though this requires pharmacokinetic studies .

Biological Activity

2-(4-Chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a compound of interest due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiadiazine moiety. Its molecular formula is , with a molecular weight of approximately 307.76 g/mol. The structure can be represented as follows:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. Notably, the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) conducted screenings which included approximately 60 cancer cell lines representing different types of cancers such as leukemia, melanoma, and breast cancer.

Key Findings:

- The compound exhibited low levels of anticancer activity with tumor growth ranging from 92.48% to 126.61% at a concentration of 10 µM.

- The average growth value across tested lines was approximately 104.68%, indicating limited efficacy against these cancer types .

Antimicrobial Activity

The antimicrobial properties of the compound were also assessed, particularly against resistant strains of bacteria. In studies focusing on Staphylococcus aureus (MRSA), it was found that chlorinated derivatives could inhibit biofilm formation and reduce bacterial motility.

Research Highlights:

- Inhibition of MRSA: The compound demonstrated significant antimicrobial activity against MRSA strains.

- Synergistic Effects: It showed enhanced efficacy when combined with existing antibiotics like oxacillin, suggesting its potential as an adjunctive therapy in treating resistant infections .

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | Growth Percentage (%) | Concentration (µM) |

|---|---|---|---|

| Leukemia | K562 | 95.00 | 10 |

| Melanoma | A375 | 100.50 | 10 |

| Breast Cancer | MCF7 | 104.68 | 10 |

| Colon Cancer | HCT116 | 126.61 | 10 |

Table 2: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) | Synergistic Agent |

|---|---|---|

| 2-(4-Chloro-2-methylphenyl)-... | 32 µg/mL | Oxacillin |

| Chlorinated Thymol Derivative | 16 µg/mL | Oxacillin |

Case Studies

One notable case study involved the evaluation of the compound's effects on biofilm formation in MRSA strains. The results indicated that treatment with the compound significantly reduced biofilm density compared to untreated controls, highlighting its potential utility in combating chronic bacterial infections associated with biofilms .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with sulfonamide precursors under reflux conditions. For example, describes a general method for benzothiazine derivatives using ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4 hours. To improve yields:

- Purification: Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the compound from byproducts .

- Catalyst Optimization: Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) for enhanced cyclization efficiency .

- Temperature Control: Maintain reflux temperatures (±2°C) to prevent side reactions like over-oxidation .

Basic: What spectroscopic techniques are most reliable for characterizing this benzothiadiazine derivative?

Methodological Answer:

A multi-technique approach is critical:

- NMR: Use - and -NMR to confirm the presence of the 4-chloro-2-methylphenyl group (δ 7.2–7.4 ppm for aromatic protons) and the benzothiadiazine core (δ 3.8–4.2 ppm for dihydro protons) .

- IR: Identify key functional groups (e.g., S=O stretches at 1150–1250 cm, C-Cl at 750 cm) .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] ~395 m/z) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal Growth: Use slow evaporation of a saturated solution in dichloromethane/methanol (1:1) .

- Data Analysis: Refine the structure with software like SHELXL. For example, reports a 1.306 Å resolution structure of a related benzothiadiazine-carbonic anhydrase complex, highlighting bond angles and torsion angles critical for stereochemical assignment .

- Validation: Cross-check with DFT-calculated geometries (e.g., Gaussian 16) to confirm dihedral angles and chair conformations in the benzothiadiazine ring .

Advanced: How do structural modifications (e.g., chloro/methyl groups) influence bioactivity against carbonic anhydrases?

Methodological Answer:

The 4-chloro-2-methylphenyl group enhances hydrophobic interactions with enzyme active sites. To evaluate this:

- Molecular Docking: Use AutoDock Vina to model interactions with human carbonic anhydrase II (PDB: 6XKM). The chloro group may form halogen bonds with Thr199, while the methyl group stabilizes van der Waals contacts .

- Enzyme Assays: Compare IC values of the parent compound vs. analogs lacking substituents. shows that halogenated derivatives exhibit 10–100x higher inhibition than non-halogenated variants .

- SAR Analysis: Correlate substituent electronegativity (e.g., Cl vs. F) with binding affinity using Hammett plots .

Basic: What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Polar Solvents: DMSO (for stock solutions) and PBS (pH 7.4) for aqueous stability tests. notes that benzothiadiazine derivatives show >90% stability in PBS over 24 hours .

- Non-Polar Solvents: Use chloroform or ethyl acetate for NMR analysis. Avoid DO due to poor solubility .

- Accelerated Degradation: Test photostability under UV light (254 nm) in methanol to identify degradation products via LC-MS .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be reconciled?

Methodological Answer:

- Dose-Response Profiling: Perform dose-ranging studies (0.1–100 µM) to distinguish selective activity. For example, reports antimicrobial activity at low doses (IC ~5 µM) but cytotoxicity at higher concentrations (>20 µM) .

- Target Screening: Use kinase or protease panels to identify off-target effects. A related benzothiazine in showed dual inhibition of EGFR and COX-2, explaining divergent activities .

- Metabolite Analysis: Identify active metabolites via hepatic microsome assays. Sulfoxide derivatives may exhibit altered bioactivity .

Basic: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP ~2.8 for this compound) .

- pKa Prediction: ADMET Predictor or ACD/Labs to determine ionization states (e.g., sulfonamide group pKa ~9.5) .

- Solubility: Employ QSPR models in Schrödinger’s QikProp for aqueous solubility (estimated ~0.05 mg/mL) .

Advanced: What strategies mitigate synthetic byproducts during benzothiadiazine ring formation?

Methodological Answer:

- Reagent Stoichiometry: Maintain a 1:1 molar ratio of phenylhydrazine to sulfonamide precursor to avoid dimerization .

- Microwave-Assisted Synthesis: Reduce reaction time from 4 hours to 30 minutes, minimizing side reactions (e.g., achieved 85% purity with microwave conditions) .

- Byproduct Identification: Use LC-MS to detect and quantify intermediates (e.g., open-chain sulfonamides) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.